Methyl 2-(2,4,5-trichlorophenoxy)propanoate
Overview
Description
Methyl 2-(2,4,5-trichlorophenoxy)propanoate is a useful research compound. Its molecular formula is C10H9Cl3O3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fenoprop-methyl, also known as Fenoprop, is a phenoxy herbicide and a plant growth regulator . Its primary target is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are a class of plant hormones that are essential for plant body development, including cell division, growth, and differentiation .
Mode of Action
Fenoprop-methyl mimics the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, it induces rapid, uncontrolled growth . This rapid and uncontrolled growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide .
Biochemical Pathways
The compound’s mechanism of action involves the mimicry of the auxin growth hormone indoleacetic acid (IAA) . Auxins, including IAA, play a crucial role in the regulation of plant growth and development by controlling cell division and elongation . When Fenoprop-methyl is absorbed by the plant, it disrupts these normal growth processes, leading to uncontrolled and unsustainable growth .
Result of Action
The result of Fenoprop-methyl’s action is the rapid, uncontrolled growth of plant cells . This unsustainable growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide . It is toxic to shrubs and trees .
Biochemical Analysis
Biochemical Properties
It is known that it acts as a synthetic auxin, affecting nucleic acid biosynthesis and cell elongation
Cellular Effects
The effects of Fenoprop-methyl on various types of cells and cellular processes are not well-documented. As a synthetic auxin, it is likely to influence cell function by affecting cell growth and division. It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a synthetic auxin, it is likely to exert its effects at the molecular level by mimicking the action of natural auxins, which regulate plant growth and development by influencing gene expression, cell division, and cell elongation .
Temporal Effects in Laboratory Settings
It is known that it does not tend to persist in soils
Metabolic Pathways
As a synthetic auxin, it is likely to be involved in pathways related to plant growth and development .
Properties
IUPAC Name |
methyl 2-(2,4,5-trichlorophenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAXYXOJOYIQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863461 | |
Record name | Fenoprop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4841-20-7 | |
Record name | Fenoprop-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoprop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2,4,5-trichlorophenoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOPROP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ875VJS7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical challenges are associated with the gas chromatographic analysis of Silvex methyl ester in a mixture of herbicides?
A1: The research article [] highlights that analyzing Silvex methyl ester alongside other herbicides, particularly Ramrod, using traditional packed column gas chromatography can be challenging. This is due to the similar retention times of these compounds, leading to overlapping peaks and inaccurate quantification. The study demonstrated that Ramrod often interfered with the analysis of Silvex methyl ester [].
Q2: What solution does the research propose for the accurate analysis of Silvex methyl ester in a herbicide mixture?
A2: The study found that utilizing chemically bonded fused silica capillary columns significantly improved the separation of the herbicide mixture. These columns, compared to traditional packed columns, provided superior resolution and allowed for the complete separation of Silvex methyl ester from other herbicides, including Ramrod, within a reasonable analysis time [].
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